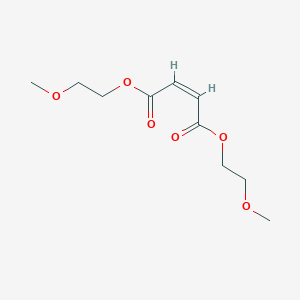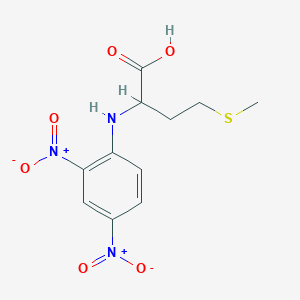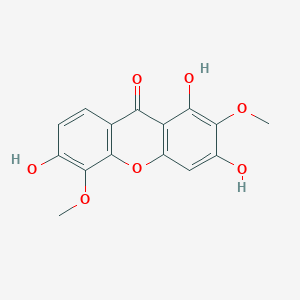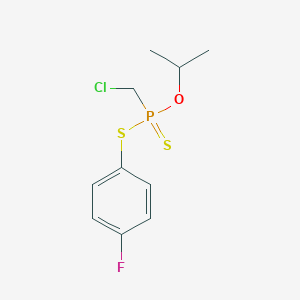
Bis(2-methoxyethyl) maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methoxyethyl) maleate is a chemical compound that is widely used in scientific research. It is a versatile compound that has many potential applications in the fields of biochemistry and physiology. In
Aplicaciones Científicas De Investigación
Bis(2-methoxyethyl) maleate has many potential applications in scientific research. It can be used as a crosslinking agent in the synthesis of polymers and as a precursor for the synthesis of other chemical compounds. It is also used in the study of enzyme kinetics and in the development of new drugs.
Mecanismo De Acción
Bis(2-methoxyethyl) maleate works by inhibiting the activity of certain enzymes in the body. Specifically, it inhibits the activity of fumarase, which is an enzyme that is involved in the Krebs cycle. This inhibition results in a decrease in the production of ATP, which is the main source of energy for the body.
Efectos Bioquímicos Y Fisiológicos
Bis(2-methoxyethyl) maleate has several biochemical and physiological effects. It has been shown to reduce the levels of glutathione in the liver, which is an important antioxidant. It also increases the levels of malondialdehyde, which is a marker of oxidative stress. In addition, it has been shown to cause liver damage and to decrease the activity of certain enzymes in the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of bis(2-methoxyethyl) maleate is that it is a versatile compound that can be used in many different types of experiments. It is also relatively inexpensive and easy to synthesize. However, one of the limitations of bis(2-methoxyethyl) maleate is that it can be toxic to cells and organisms at high concentrations. Therefore, it must be used with caution in lab experiments.
Direcciones Futuras
There are many future directions for research involving bis(2-methoxyethyl) maleate. One potential area of research is the development of new drugs that target the enzyme fumarase. Another potential area of research is the study of the effects of bis(2-methoxyethyl) maleate on different types of cells and organisms. Additionally, more research is needed to determine the optimal concentrations of bis(2-methoxyethyl) maleate for use in lab experiments.
Métodos De Síntesis
Bis(2-methoxyethyl) maleate can be synthesized by reacting maleic anhydride with 2-methoxyethanol in the presence of a catalyst. The reaction results in the formation of bis(2-methoxyethyl) maleate, which can be purified by recrystallization.
Propiedades
Número CAS |
10232-93-6 |
|---|---|
Nombre del producto |
Bis(2-methoxyethyl) maleate |
Fórmula molecular |
C10H16O6 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
bis(2-methoxyethyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C10H16O6/c1-13-5-7-15-9(11)3-4-10(12)16-8-6-14-2/h3-4H,5-8H2,1-2H3/b4-3- |
Clave InChI |
INJVHPRSHKTTBD-ARJAWSKDSA-N |
SMILES isomérico |
COCCOC(=O)/C=C\C(=O)OCCOC |
SMILES |
COCCOC(=O)C=CC(=O)OCCOC |
SMILES canónico |
COCCOC(=O)C=CC(=O)OCCOC |
Otros números CAS |
10232-93-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)